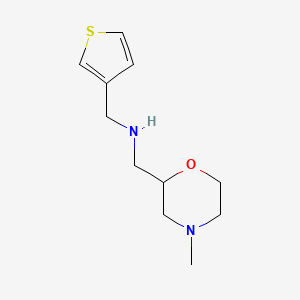
3-((2-Bromo-4-fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-Bromo-4-fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide is a synthetic organic compound with a complex structure It contains a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, substituted with a bromo-fluorobenzyl group and a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Bromo-4-fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.
Introduction of the Bromo-Fluorobenzyl Group: This step involves the bromination and fluorination of a benzyl precursor, followed by its attachment to the tetrahydrothiophene ring through a nucleophilic substitution reaction.
Methylation of the Amino Group: The final step involves the methylation of the amino group using a methylating agent such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-((2-Bromo-4-fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromo and fluoro substituents can be reduced under specific conditions.
Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products.
Substitution: Substituted tetrahydrothiophene derivatives.
Applications De Recherche Scientifique
3-((2-Bromo-4-fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-((2-Bromo-4-fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The bromo and fluoro substituents may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The tetrahydrothiophene ring may also play a role in its overall bioactivity by providing a stable scaffold for interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((2-Chloro-4-fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide
- 3-((2-Bromo-4-chlorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide
- 3-((2-Bromo-4-fluorobenzyl)(ethyl)amino)tetrahydrothiophene 1,1-dioxide
Uniqueness
3-((2-Bromo-4-fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide is unique due to the specific combination of bromo and fluoro substituents on the benzyl group, which may confer distinct chemical and biological properties compared to its analogs. The presence of both bromo and fluoro groups can influence its reactivity and interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H15BrFNO2S |
|---|---|
Poids moléculaire |
336.22 g/mol |
Nom IUPAC |
N-[(2-bromo-4-fluorophenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C12H15BrFNO2S/c1-15(11-4-5-18(16,17)8-11)7-9-2-3-10(14)6-12(9)13/h2-3,6,11H,4-5,7-8H2,1H3 |
Clé InChI |
PRWNOBVSWFEGIT-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=C(C=C(C=C1)F)Br)C2CCS(=O)(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14914177.png)


![1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-1-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B14914191.png)


![2-{[(1-Phenylprop-2-yn-1-yl)oxy]carbonyl}benzoic acid](/img/structure/B14914204.png)
